KF 38789

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

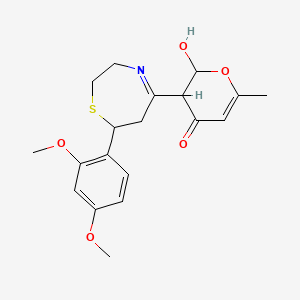

KF 38789 is a complex organic compound with a unique structure that combines elements of thiazepine and pyranone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KF 38789 typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

KF 38789 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Immunology

KF 38789 has been extensively studied for its role in inhibiting leukocyte adhesion, which is critical in inflammatory responses. In a murine model of peritonitis, administration of this compound significantly reduced leukocyte accumulation in the peritoneal cavity, demonstrating its potential as an anti-inflammatory agent .

Table 1: Impact of this compound on Leukocyte Recruitment

| Study Reference | Model Type | Treatment Dose | Result |

|---|---|---|---|

| Mouse Peritonitis | 1 mg/kg | Reduced leukocyte accumulation | |

| Cell Adhesion Assay | 100 µM (max) | No effect on E-selectin/L-selectin |

Cancer Research

The P-selectin axis is implicated in tumor progression and metastasis. Studies have shown that inhibiting P-selectin can reduce tumor cell adhesion to endothelial cells, thereby potentially limiting metastatic spread. For instance, a study demonstrated that this compound could block the binding of tumor cells to P-selectin-expressing endothelium, suggesting its utility in cancer therapies aimed at preventing metastasis .

Case Study: Glioblastoma

In glioblastoma models, co-targeting P-selectin with chemotherapy agents has shown promise. The combination of this compound with other therapeutic agents enhanced apoptosis in glioblastoma cells while inhibiting endothelial cell sprouting, indicating a synergistic effect that could improve treatment outcomes .

Vascular Biology

Research indicates that this compound may play a role in vascular biology by modulating the interactions between platelets and leukocytes. By blocking P-selectin, this compound can potentially reduce thrombosis and improve outcomes in conditions characterized by excessive platelet activation .

Mécanisme D'action

The mechanism by which KF 38789 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but differs in functional groups and overall structure.

Uniqueness

KF 38789 is unique due to its combination of thiazepine and pyranone rings, which confer distinct chemical and biological properties.

Activité Biologique

KF 38789 is a low molecular weight compound recognized primarily for its role as a selective inhibitor of P-selectin-mediated cell adhesion. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

- Molecular Formula : C₁₉H₂₁NO₅S

- Purity : ≥97%

This compound specifically inhibits P-selectin-mediated cell adhesion with an IC50 value of 1.97 μM . It does not affect L-selectin or E-selectin-mediated adhesion, making it a targeted therapeutic option for conditions where P-selectin plays a critical role in leukocyte recruitment and inflammation .

In Vitro Studies

- Cell Adhesion Assays :

- Superoxide Production :

In Vivo Studies

- Mouse Peritonitis Model :

Table 1: Summary of Research Studies Involving this compound

Implications for Therapeutic Use

The selective inhibition of P-selectin by this compound presents potential therapeutic applications in various inflammatory diseases and conditions characterized by excessive leukocyte recruitment, such as:

- Cardiovascular Diseases : By reducing leukocyte accumulation in vascular inflammation.

- Cancer Therapy : Targeting tumor-mesothelial interactions to prevent metastasis.

- Autoimmune Disorders : Modulating immune responses through inhibition of specific cell adhesion pathways.

Propriétés

IUPAC Name |

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2-hydroxy-6-methyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17-19,22H,6-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHSBBOPXTTZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C(O1)O)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.